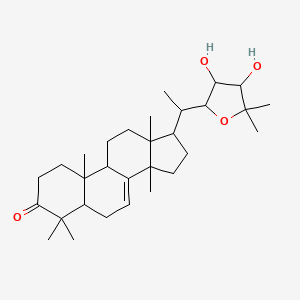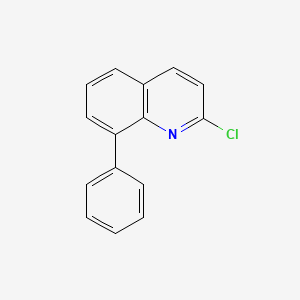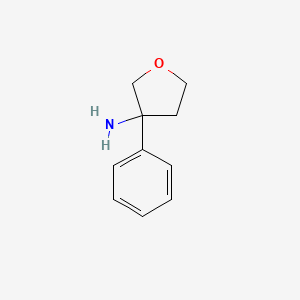amine](/img/structure/B12116719.png)
[(4-Bromo-3-ethoxyphenyl)sulfonyl](4-ethylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Brom-3-ethoxyphenyl)sulfonylamin ist eine organische Verbindung, die eine Sulfonylgruppe aufweist, die an einen Phenylring gebunden ist, der zusätzlich mit einer Brom- und einer Ethoxygruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4-Brom-3-ethoxyphenyl)sulfonylamin beinhaltet typischerweise die folgenden Schritte:
Ethoxylierung: Die Ethoxygruppe kann durch eine Ethoxylierungsreaktion unter Verwendung von Ethanol und einem geeigneten Katalysator eingeführt werden.
Sulfonierung: Die Sulfonylgruppe wird unter Verwendung eines Sulfonylchlorid-Reagenzes in Gegenwart einer Base wie Pyridin eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Schritte beinhalten, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4-Brom-3-ethoxyphenyl)sulfonylamin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile wie Hydroxid-, Alkoxid- oder Aminogruppen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann zur Bildung von Sulfoxiden oder Sulfonen oxidiert und zur Bildung von Thiolen oder Sulfiden reduziert werden.
Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung teilnehmen, um Biarylverbindungen zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Reagenzien wie Natriumhydroxid (NaOH) oder Kalium-tert-butoxid (KOtBu) können unter basischen Bedingungen verwendet werden.
Oxidation: Reagenzien wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.
Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren werden häufig in Suzuki-Miyaura-Kupplungsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Phenylderivate ergeben, während Kupplungsreaktionen Biarylverbindungen ergeben können.
Wissenschaftliche Forschungsanwendungen
(4-Brom-3-ethoxyphenyl)sulfonylamin hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Die Verbindung kann als Baustein für die Synthese von pharmazeutischen Verbindungen mit potenziellen therapeutischen Wirkungen verwendet werden.
Organische Synthese: Sie kann als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle dienen.
Materialwissenschaften: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Flüssigkristallen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (4-Brom-3-ethoxyphenyl)sulfonylamin hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann die Verbindung mit biologischen Zielmolekülen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungswechselwirkungen modulieren. Die Sulfonylgruppe kann als Elektrophil wirken, während die Aminogruppe als Nukleophil wirken kann, wodurch verschiedene biochemische Reaktionen ermöglicht werden.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3-ethoxyphenyl)sulfonylamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Wirkmechanismus
The mechanism of action of (4-Bromo-3-ethoxyphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophile, while the amine group can act as a nucleophile, facilitating various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
(4-Brom-3-ethoxyphenyl)sulfonylamin kann mit ähnlichen Verbindungen wie:
- (4-Brom-3-ethoxyphenyl)sulfonylamin
- (4-Brom-3-ethoxyphenyl)sulfonyl
- (4-Brom-3-ethoxyphenyl)sulfonyl
Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich aber in ihren Substituenten, was ihre Reaktivität und Anwendungen beeinflussen kann. (4-Brom-3-ethoxyphenyl)sulfonylamin ist einzigartig aufgrund seiner spezifischen Kombination von Substituenten, die unterschiedliche chemische und physikalische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C16H18BrNO3S |
|---|---|
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
4-bromo-3-ethoxy-N-(4-ethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-3-12-5-7-13(8-6-12)18-22(19,20)14-9-10-15(17)16(11-14)21-4-2/h5-11,18H,3-4H2,1-2H3 |
InChI-Schlüssel |
VATYHLBUSZWABB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12116644.png)


![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12116665.png)



![6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12116701.png)
![Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12116706.png)

![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)


![Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride](/img/structure/B12116756.png)
